molecular formula C15H23NO2 B11866934 N-(2,5-dimethoxybenzyl)cyclohexanamine CAS No. 879619-96-2

N-(2,5-dimethoxybenzyl)cyclohexanamine

Cat. No.: B11866934
CAS No.: 879619-96-2
M. Wt: 249.35 g/mol
InChI Key: QOLDMSMUZHEJEG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)cyclohexanamine:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxybenzyl)cyclohexanamine typically involves the reaction of 2,5-dimethoxybenzyl chloride with cyclohexylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxybenzyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

    Reduction: Formation of cyclohexylamine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N-(2,5-dimethoxybenzyl)cyclohexanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

  • N-(2,4-dimethoxybenzyl)cyclohexanamine
  • N-(3,5-dimethoxybenzyl)cyclohexanamine
  • N-(2,5-dimethoxyphenethyl)cyclohexanamine

Comparison: N-(2,5-dimethoxybenzyl)cyclohexanamine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical behavior, making it a valuable compound for research and development.

Properties

CAS No.

879619-96-2

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C15H23NO2/c1-17-14-8-9-15(18-2)12(10-14)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3

InChI Key

QOLDMSMUZHEJEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CCCCC2

Origin of Product

United States

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